molecular formula C12H18O B8534921 2-(2-Formylethyl)-3-isopropenyl-1-methyl-cyclopent-1-ene

2-(2-Formylethyl)-3-isopropenyl-1-methyl-cyclopent-1-ene

Cat. No. B8534921
M. Wt: 178.27 g/mol
InChI Key: UJOYFNQUCLANMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04031132

Procedure details

A solution of 25 g of 2-(2-formylethyl)-3-isopropenyl-1-methyl-cyclopent-1-ene in 1200 ml of acetone was treated at -10° C with 55 ml of Jones reagent. The resulting brown mixture was poured on to ice/sodium bicarbonate solution. Ether extraction, washing neutral with sodium bicarbonate solution, saturated sodium chloride solution and water, drying of the extract with magnesium sulphate and removal of the solvent under reduced pressure yielded 20 g (80%) of a weakly yellow oily crude product from which there were obtained by distillation 15 g of pure 2-(2-carboxyethyl)-3-isopropenyl-1-methyl-cyclopent-1-ene; boiling point 0.01 = 102° C; IRfilm : νmax = 3600-2400, 1720, 1645, 1450, 1420, 1380, 1330, 1290, 1220, 1085, 945 and 900 cm-1. The compound has a woody, spicy, weakly sweetish and somewhat musty fragrance.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice sodium bicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH2:3][CH2:4][C:5]1[CH:9]([C:10]([CH3:12])=[CH2:11])[CH2:8][CH2:7][C:6]=1[CH3:13])=[O:2].CC(C)=[O:16].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[C:1]([CH2:3][CH2:4][C:5]1[CH:9]([C:10]([CH3:12])=[CH2:11])[CH2:8][CH2:7][C:6]=1[CH3:13])([OH:16])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)CCC1=C(CCC1C(=C)C)C
Name
Jones reagent
Quantity
55 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
1200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
ice sodium bicarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Ether extraction
WASH
Type
WASH
Details
washing neutral with sodium bicarbonate solution, saturated sodium chloride solution and water
CUSTOM
Type
CUSTOM
Details
drying of the
EXTRACTION
Type
EXTRACTION
Details
extract with magnesium sulphate and removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielded 20 g (80%) of a weakly yellow oily crude product from which there

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCC1=C(CCC1C(=C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.